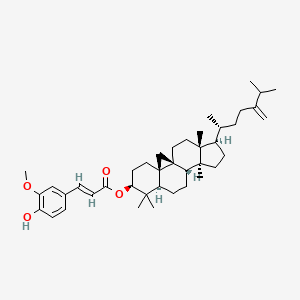

Oryzanol C

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Components of Gamma-Oryzanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-oryzanol is a naturally occurring mixture of bioactive compounds predominantly found in the bran fraction of rice (Oryza sativa).[1][2] It is not a single entity but a complex of ferulic acid esters of phytosterols and triterpene alcohols.[3][4][5] Recognized for its potent antioxidant, anti-inflammatory, and cholesterol-lowering properties, gamma-oryzanol is a subject of intense research in the fields of nutraceuticals, pharmaceuticals, and functional foods.[1][6][7] This technical guide provides an in-depth examination of the primary components of gamma-oryzanol, the analytical methodologies used for their characterization, and the key biological pathways they modulate.

Primary Chemical Components of Gamma-Oryzanol

Gamma-oryzanol's bioactivity is attributable to its unique composition. The core structure consists of a ferulic acid molecule esterified to a sterol or a triterpene alcohol.[8] While over 23 distinct steryl ferulates have been identified, the mixture is consistently dominated by four primary components that together can account for over 80% of the total gamma-oryzanol content.[1][2][3]

The four major components are:

-

Cycloartenyl Ferulate: A ferulic acid ester of the triterpene alcohol, cycloartenol.[1][9]

-

24-Methylenecycloartanyl Ferulate: A ferulic acid ester of the triterpene alcohol, 24-methylenecycloartanol.[1][9]

-

Campesteryl Ferulate: A ferulic acid ester of the plant sterol, campesterol.[1][9]

-

β-Sitosteryl Ferulate: A ferulic acid ester of the plant sterol, β-sitosterol.[1]

Other minor components that have been identified include stigmasteryl ferulate, Δ⁷-stigmastenyl ferulate, Δ⁷-campestenyl ferulate, sitostanyl ferulate, and compestanyl ferulate.[9] The precise composition and concentration of these components can vary significantly depending on the rice variety, cultivation conditions, and the oil extraction and refining processes employed.[1]

Quantitative Composition

The relative abundance of the major components of gamma-oryzanol has been quantified in numerous studies. The data presented below summarizes the typical compositional range observed in rice bran oil.

| Component | Chemical Category | Typical Composition (% of Total Gamma-Oryzanol) |

| Cycloartenyl Ferulate | Triterpene Alcohol Ester | 23% – 41% |

| 24-Methylenecycloartanyl Ferulate | Triterpene Alcohol Ester | 27% – 38% |

| Campesteryl Ferulate | Phytosterol Ester | 19% – 31% |

| β-Sitosteryl Ferulate | Phytosterol Ester | 7% – 20% |

| (Data sourced from analysis of various rice cultivars)[1] |

Experimental Protocols for Analysis

The characterization and quantification of gamma-oryzanol components require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) for Component Separation

Reverse-phase HPLC (RP-HPLC) is the most common approach for separating and quantifying the individual ferulates.

Methodology Overview:

-

Sample Preparation: Crude rice bran oil is dissolved in a suitable solvent (e.g., hexane/ethyl acetate).[9] For cleaner samples, a pre-purification step using low-pressure silica column chromatography can be employed to remove triglycerides and other interfering lipids.[9] The final extract is typically dissolved in the mobile phase and filtered through a 0.45 μm filter before injection.[10]

-

Instrumentation:

-

HPLC System: An Agilent 1100 series or equivalent system.[8]

-

Column: A C18 reverse-phase column (e.g., Microsorb-MV C₁₈, 250 mm x 4.6 mm, 5 µm) or a Pentafluorophenyl (PFP) column (e.g., Kinetex PFP, 250 mm x 4.6 mm, 5 µm) is effective.[8][9]

-

Detector: A Diode Array Detector (DAD) or UV-Vis detector set at approximately 328-330 nm, the maximum absorbance wavelength for ferulates.[8][9]

-

-

Chromatographic Conditions:

-

Quantification: Individual components are identified by comparing their retention times with those of purified standards.[8] Quantification is achieved by constructing a calibration curve based on the peak area of standards at known concentrations.[10] The total gamma-oryzanol content is the sum of all quantified ferulate components.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification

GC-MS is primarily used for the structural confirmation of the components separated by HPLC. Due to the low volatility of these large ester compounds, a derivatization step is mandatory.

Methodology Overview:

-

Sample Preparation & Derivatization: Fractions collected from HPLC are dried under nitrogen.[9] To increase volatility, the non-volatile ferulates are converted into their trimethylsilyl (TMS) ether derivatives.[9] This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation:

-

Chromatographic and Spectrometric Conditions:

-

Injector: Splitless injection at a high temperature (e.g., 250 °C).[12]

-

Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a final temperature to ensure separation of the derivatized components.

-

Mass Spectrometry: Electron Impact (EI) ionization is used. The mass spectrometer scans a predefined mass range to detect the fragmented ions.

-

-

Identification: The structure of each component is identified by interpreting its mass spectrum (fragmentation pattern) and comparing it with spectral libraries or known standards.[9]

Visualized Workflows and Biological Pathways

Experimental Workflow for Gamma-Oryzanol Analysis

The following diagram illustrates the typical workflow for the extraction, purification, and analysis of gamma-oryzanol components from rice bran.

Signaling Pathways Modulated by Gamma-Oryzanol

Gamma-oryzanol exerts its biological effects by modulating key cellular signaling pathways. The diagrams below illustrate its mechanisms for cholesterol reduction and anti-inflammatory action.

A. Cholesterol-Lowering Mechanism

Gamma-oryzanol reduces cholesterol through a dual mechanism: inhibiting its synthesis in the liver and blocking its absorption in the intestine.[1][3][13]

B. Anti-Inflammatory Mechanism

Gamma-oryzanol mitigates inflammation primarily by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.[4][6][14]

Conclusion

Gamma-oryzanol is a complex but well-defined mixture of ferulic acid esters, with cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate as its primary constituents. The precise characterization and quantification of these components are reliably achieved through a combination of chromatographic techniques, notably RP-HPLC for separation and quantification, and GC-MS for structural elucidation. Understanding the specific composition is critical, as these molecules collectively modulate key signaling pathways involved in lipid metabolism and inflammatory responses. This knowledge forms the basis for the targeted development of gamma-oryzanol-based therapeutics and advanced nutraceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. γ-Oryzanol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Gamma Oryzanol? [synapse.patsnap.com]

- 4. Biochemical, Biological, and Clinical Properties of γ-Oryzanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gamma-Oryzanol [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fssai.gov.in [fssai.gov.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fssai.gov.in [fssai.gov.in]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure of 24-Methylenecycloartanyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24-Methylenecycloartanyl ferulate is a significant bioactive compound, predominantly found as a major component of γ-oryzanol in rice bran and also identified in other cereals like barley.[1][2][3][4] Structurally, it is an ester formed from the triterpene alcohol, 24-methylenecycloartanol, and the phenolic phytochemical, ferulic acid.[2][5] This molecule garners considerable interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[2][6][7] Notably, it has been identified as a potential ATP-competitive inhibitor of Akt1 and a modulator of the PPAR-γ2/parvin-β signaling pathway in human breast cancer cells.[6][8] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation and characterization, and its role in key signaling pathways.

Chemical Structure and Nomenclature

24-Methylenecycloartanyl ferulate (24-mCAF) is a complex lipophilic molecule. Its structure is best understood by examining its two constituent moieties, which are joined by an ester linkage.

Ferulic Acid Moiety

Ferulic acid, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid derivative.[5][9][10] It is a phenolic compound widely distributed in the plant kingdom, often found in the bran of cereals like rice, wheat, and barley, where it crosslinks polysaccharides and lignin, contributing to the rigidity of the cell wall.[5]

-

Key Structural Features: It possesses a phenyl ring substituted with a hydroxyl group and a methoxy group, attached to a propenoic acid functional group.[9]

24-Methylenecycloartanol Moiety

24-Methylenecycloartanol is a pentacyclic triterpenoid alcohol belonging to the cycloartanols class.[13][14] Its core is the cycloartane skeleton, which is characterized by a distinctive cyclopropane ring fused to the steroid nucleus (at C-9 and C-10).[14][15]

-

Key Structural Features: It features a 3β-hydroxyl group, the site of esterification, and a methylene group (=CH₂) at position 24 on the side chain.[14]

Esterification and Final Structure

The formation of 24-methylenecycloartanyl ferulate occurs through an esterification reaction where the carboxylic acid group of ferulic acid bonds with the 3β-hydroxyl group of 24-methylenecycloartanol.

-

IUPAC Name: [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[18]

The logical formation of the molecule is depicted below.

Physicochemical and Quantitative Data

The following table summarizes key quantitative properties of 24-methylenecycloartanyl ferulate.

| Property | Value | Source(s) |

| Molecular Formula | C₄₁H₆₀O₄ | [8][17][18] |

| Molecular Weight | 616.91 g/mol | [8][17][18] |

| CAS Number | 469-36-3 | [6][18] |

| Appearance | White to off-white crystalline solid | [12] (inferred) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Precursor m/z [M-H]⁻ | 615.4419 | [17][18] |

| EC₅₀ (Akt1 Inhibition) | 33.3 μM | [6] |

| Binding Energy (to Akt1) | -8.870 kcal/mol | [6] |

Experimental Protocols

The isolation and structural elucidation of 24-methylenecycloartanyl ferulate require multi-step procedures involving extraction, purification, and advanced spectroscopic analysis.

Isolation and Purification from Rice Bran Oil (RBO)

A common source for 24-mCAF is crude rice bran oil, where it exists as a component of γ-oryzanol.[1] High-purity 24-mCAF can be obtained using chromatographic techniques.

Method 1: High-Performance Thin Layer Chromatography (HPTLC) [1]

-

Extraction: Crude RBO is extracted from rice bran using a solvent like petroleum ether. The extract is concentrated on a rotary evaporator.[1]

-

Sample Preparation: The concentrated RBO is treated with methanol and vigorously shaken to partition components.[1]

-

HPTLC Development:

-

Stationary Phase: Pre-coated silica gel aluminum HPTLC plate 60F254.[1]

-

Mobile Phase: An optimized solvent system of toluene:ethyl acetate:methanol (15.0:1.7:3.3, v/v/v) is used for development in a twin-trough glass chamber.[1][19]

-

Application: The sample is applied as bands using a sample applicator like Camag Linomat V.[1]

-

-

Detection and Isolation: Densitometric scanning is performed at an optimal wavelength of 317 nm. The band corresponding to 24-mCAF (Rf value ≈ 0.72) is identified and scraped from the plate for elution and recovery.[1][19]

Method 2: High-Performance Counter-Current Chromatography (HPCCC) [6]

-

System: A high-performance counter-current chromatography apparatus is employed.

-

Solvent System: A two-phase solvent system of n-hexane-acetonitrile (1:1, v/v) is applied to purify 24-mCAF from RBO.[6]

-

Separation: The procedure is typically a two-step process to achieve high purity (e.g., >95%).[6]

The general workflow for isolation and characterization is outlined below.

Structural Characterization

The definitive structure of isolated 24-mCAF is confirmed using a combination of spectroscopic methods.[1][6]

-

Mass Spectrometry (MS): Techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are used to determine the exact molecular weight and fragmentation patterns, confirming the molecular formula.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure.

-

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.[1][19]

-

2D NMR: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between atoms and confirming the complete structural assignment of both the ferulate and the complex triterpenoid moieties.[1][19]

-

Biological Activity and Signaling Pathways

24-Methylenecycloartanyl ferulate exhibits notable biological activities, particularly in the context of cancer cell signaling. Research has shown its potential as an anticancer agent by targeting specific cellular pathways.

Inhibition of the PI3K/Akt Pathway

24-mCAF has been identified as a potential ATP-competitive inhibitor of Akt1, a key serine/threonine kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.[6]

-

Mechanism: Docking studies suggest that 24-mCAF binds to the ATP-binding site of Akt1.[6]

-

Efficacy: The half-maximal effective concentration (EC₅₀) for Akt1 inhibition was found to be 33.3 μM.[6]

Modulation of PPAR-γ2 and Parvin-β Expression

In the MCF7 human breast cancer cell line, 24-mCAF treatment leads to the upregulation of peroxisome proliferator-activated receptor-gamma 2 (PPAR-γ2) and parvin-β.[6] Parvin-β is an adaptor protein that binds to integrin-linked kinase (ILK) and is often downregulated in breast tumors.[6]

-

Mechanism: 24-mCAF induces the binding of PPAR-γ2 to a specific response element in the promoter region of the parvin-β gene, thereby increasing its mRNA and protein expression in a dose-dependent manner.[6]

-

Downstream Effects: The upregulation of parvin-β is thought to inhibit downstream signaling from ILK. This leads to a reduction in the levels of active, GTP-bound Rac1 and Cdc42, which are small GTPases involved in cell motility. Consequently, 24-mCAF treatment significantly decreases anchorage-independent growth and inhibits cancer cell movement.[6]

The signaling pathway is illustrated in the diagram below.

References

- 1. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ferulic acid - Wikipedia [en.wikipedia.org]

- 6. 24-Methylene cycloartanyl ferulate | CAS:469-36-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. 24-Methylene cycloartanyl ferulate | γ-oryzanol compound | CAS 469-36-3 | Buy 24-Methylene cycloartanyl ferulate from Supplier InvivoChem [invivochem.com]

- 9. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exposome-Explorer - Ferulic acid (Compound) [exposome-explorer.iarc.fr]

- 11. GSRS [precision.fda.gov]

- 12. Page loading... [guidechem.com]

- 13. Showing Compound 24-Methylenecycloartan-3-ol (FDB014438) - FooDB [foodb.ca]

- 14. 24-Methylenecycloartanol | C31H52O | CID 94204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 9,19-Cyclolanostan-3-ol, 24-methylene-, (3β)- [webbook.nist.gov]

- 16. GSRS [precision.fda.gov]

- 17. 24-Methylenecycloartanol, cis-ferulate | C41H60O4 | CID 10793902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Oryzanol C | C41H60O4 | CID 9920169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Cycloartenyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartenyl ferulate (CAF), a prominent bioactive compound found in brown rice, has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth analysis of the biological activities of CAF, with a focus on its anti-inflammatory, antioxidant, anticancer, and anti-allergic effects. We present a comprehensive summary of the current research, including quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of cycloartenyl ferulate.

Anti-inflammatory Activity

Cycloartenyl ferulate has demonstrated potent anti-inflammatory effects in various experimental models. Its mechanism of action primarily involves the downregulation of key inflammatory mediators and the inhibition of pro-inflammatory signaling pathways.

One of the primary mechanisms of CAF's anti-inflammatory action is through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1] By suppressing the activation and nuclear translocation of NF-κB, CAF effectively reduces the production of these inflammatory molecules.[2][3]

Quantitative Data on Anti-inflammatory Activity

| Model System | CAF Concentration/Dose | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | 30µM | Significantly inhibited the nuclear translocation of NF-κB p65. | [2][3] |

| TPA-induced inflammation in mouse ear | 0.2-0.3 mg/ear (ID50) | Markedly inhibited inflammation. | [4] |

Experimental Protocols

1.2.1. Assessment of NF-κB Nuclear Translocation in RAW 264.7 Macrophages

-

Objective: To determine the effect of cycloartenyl ferulate on the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit.

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

RAW 264.7 cells are cultured in appropriate media and seeded in culture plates.

-

The cells are pre-treated with cycloartenyl ferulate (e.g., 30µM) for a specified duration (e.g., overnight).[3]

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 10 ng/mL) for a defined period (e.g., 4 hours) to induce inflammation and NF-κB activation.[3]

-

After stimulation, the cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

The cells are visualized under a fluorescence microscope to assess the subcellular localization of p65. A reduction in nuclear fluorescence in CAF-treated cells compared to LPS-only treated cells indicates inhibition of nuclear translocation.

-

Signaling Pathway

Caption: Cycloartenyl ferulate inhibits the NF-κB signaling pathway.

Antioxidant Activity

Cycloartenyl ferulate exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. Its antioxidant capacity is attributed to both direct free radical scavenging and the activation of endogenous antioxidant defense systems.

CAF has been shown to effectively scavenge reactive oxygen species (ROS).[2][5] Furthermore, it can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6] By promoting the nuclear translocation of Nrf2, CAF enhances the cellular antioxidant capacity.[6][7]

Quantitative Data on Antioxidant Activity

| Model System | CAF Concentration | Effect | Reference |

| Paraquat-induced HK-2 cells | 20-80 µM | Dose-dependently inhibited intracellular ROS and superoxide production. | [5][8] |

| Paraquat-induced HK-2 cells | 80 µM | Reversed the inhibition of Nrf2 and its downstream targets HO-1 and NQO1. | [5][8] |

| Hepa1c1c7 cells | 10 µM | Displayed a significant cytoprotective effect against hydrogen peroxide-induced cytotoxicity. | [6][7] |

| Brown Rice | 89.00 ± 8.07 nmol/g | Predominant hydrophobic compound with cytoprotective potential. | [6][7][9][10] |

Experimental Protocols

2.2.1. Measurement of Intracellular ROS in HK-2 Cells

-

Objective: To quantify the effect of cycloartenyl ferulate on paraquat-induced intracellular reactive oxygen species (ROS) production.

-

Cell Line: HK-2 human kidney proximal tubular epithelial cells.

-

Methodology:

-

HK-2 cells are cultured and seeded in appropriate plates.

-

Cells are pre-treated with varying concentrations of cycloartenyl ferulate (e.g., 20-80 µM) for a specified time.[5][8]

-

Following pre-treatment, the cells are exposed to paraquat to induce oxidative stress.

-

The cells are then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.

-

2.2.2. Western Blot Analysis of Nrf2 Nuclear Translocation

-

Objective: To determine if cycloartenyl ferulate promotes the translocation of Nrf2 to the nucleus.

-

Cell Line: Hepa1c1c7 mouse hepatoma cells.[10]

-

Methodology:

-

Hepa1c1c7 cells are treated with cycloartenyl ferulate for a specified duration (e.g., 6 hours).[10]

-

Nuclear and cytoplasmic protein fractions are isolated from the treated cells using a nuclear extraction kit.

-

Protein concentrations of both fractions are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for Nrf2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 band intensity in the nuclear fraction of CAF-treated cells compared to control cells indicates enhanced nuclear translocation.

-

Signaling Pathway

Caption: Cycloartenyl ferulate activates the Nrf2 antioxidant pathway.

Anticancer Activity

Cycloartenyl ferulate has emerged as a promising agent in cancer research, demonstrating both direct cytotoxic effects on cancer cells and immunomodulatory activities that enhance the body's anti-tumor response.

CAF has been shown to induce apoptosis in cancer cells through both the death receptor and mitochondrial pathways.[1] It can elevate the expression of death receptors DR4 and DR5 on the surface of cancer cells, making them more susceptible to apoptosis.[1] Furthermore, CAF enhances the activity of natural killer (NK) cells, which are crucial components of the innate immune system responsible for eliminating tumor cells.[5][11] It achieves this by upregulating the expression of NK cell activation receptors such as NKG2D, NKp30, and NKp44, and by increasing the release of cytotoxic molecules like granzyme B and perforin, as well as the cytokine interferon-gamma (IFNγ).[5][8] This activation of NK cells is mediated through the IFNγ receptor 1 (IFNγR1) and the subsequent activation of the JAK/STAT signaling pathway.[5][8][11]

Quantitative Data on Anticancer Activity

| Model System | CAF Concentration/Dose | Effect | Reference |

| Human colorectal adenocarcinoma SW480 cells | Not specified | Showed prominent in vitro growth inhibition. | [1] |

| SW480 xenograft in nude mice | Not specified | Induced significant regression of the xenograft. | [1] |

| NK92 cells against K562, A2058, A549 cancer cells | 0-10 µM (72h) | Enhanced cytolytic activity in a dose-dependent manner. | [5][8] |

| NK92 cells | 0-10 µM (24h) | Activated NK cells via the IFNγR-JAK1/2-STAT1 pathway. | [5][8] |

| C57BL/6J mice with Lewis cells | 50 mg/kg (i.g., daily for 19 days) | In combination with anti-PD1 antibody, inhibited tumor growth more effectively than either agent alone. | [8] |

| IFNγR1 | Kd = 0.5 µM | Selectively binds to IFNγR1. | [5][8] |

Experimental Protocols

3.2.1. NK Cell-Mediated Cytotoxicity Assay

-

Objective: To evaluate the effect of cycloartenyl ferulate on the cytotoxic activity of natural killer (NK) cells against cancer cells.

-

Effector Cells: NK-92 cells.

-

Target Cells: K562, A2058, or A549 cancer cells.

-

Methodology:

-

NK-92 cells are treated with various concentrations of cycloartenyl ferulate (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).[5][8]

-

Target cancer cells are labeled with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

The treated NK-92 cells (effector cells) are co-cultured with the labeled target cells at different effector-to-target ratios.

-

After incubation, the amount of dye or isotope released from the lysed target cells into the supernatant is measured.

-

The percentage of specific lysis is calculated to determine the cytotoxic activity of the NK cells.

-

Signaling Pathway

Caption: Cycloartenyl ferulate activates NK cells via the IFNγR-JAK/STAT pathway.

Anti-allergic Activity

Cycloartenyl ferulate has shown potential in mitigating allergic reactions by interfering with the initial steps of the allergic cascade. Specifically, it has been found to interact with immunoglobulin E (IgE), the primary antibody involved in type I hypersensitivity reactions.

Studies have demonstrated that CAF can capture IgE, preventing it from binding to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils.[1][12] This action effectively attenuates mast cell degranulation, a critical event in the allergic response that leads to the release of histamine and other inflammatory mediators.[1][12]

Quantitative Data on Anti-allergic Activity

| Model System | CAF Concentration/Dose | Effect | Reference |

| DNP-IgE-sensitized RBL-2H3 mast cells | Not specified (concentration-dependent) | Inhibited degranulation. | [5][8] |

| DNP-HSA-induced passive cutaneous anaphylaxis in rats | 0-30 µM (intradermal injection) | Attenuated the anaphylactic reaction. | [8] |

| ELISA | 1-30 µM | Decreased the detected concentration of IgE in a concentration-dependent manner. | [5][8] |

Experimental Protocols

4.2.1. Passive Cutaneous Anaphylaxis (PCA) in Rats

-

Objective: To evaluate the in vivo anti-allergic effect of cycloartenyl ferulate.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into the dorsal skin.

-

After a sensitization period, cycloartenyl ferulate at various concentrations (e.g., 0-30 µM) is injected intradermally at the same site.[8]

-

After a specified time (e.g., 60 minutes), the rats are challenged by an intravenous injection of DNP-human serum albumin (HSA) along with a dye such as Evans blue.[8]

-

The dye extravasates at the site of the allergic reaction, and the intensity of the blue coloration is proportional to the severity of the anaphylactic response.

-

The area of the blue spot is measured to quantify the extent of the PCA reaction. A reduction in the size and intensity of the spot in CAF-treated sites indicates an anti-allergic effect.

-

Logical Relationship Diagram

References

- 1. Cycloartenyl ferulate | CAS:21238-33-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Antioxidant, free radical-scavenging, and NF-kappaB-inhibitory activities of phytosteryl ferulates: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of cycloartenol ferulate, a component of rice bran, on tumor promotion in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cycloartenyl Ferulate Is the Predominant Compound in Brown Rice Conferring Cytoprotective Potential against Oxidative Stress-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cycloartenyl Ferulate Is the Predominant Compound in Brown Rice Conferring Cytoprotective Potential against Oxidative Stress-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cycloartenyl ferulate improves natural killer (NK) cell immunity against cancer by binding to IFNγ receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cycloartenyl ferulate, a component of rice bran oil-derived gamma-oryzanol, attenuates mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oryzanol C and its Related Compounds for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Oryzanol C, a term that can refer to two closely related and bioactive compounds: 24-Methylene cycloartanyl ferulate and Cycloartenyl ferulate. Both are significant components of γ-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil, and have garnered considerable interest for their therapeutic potential. This document delineates their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed methodologies.

Chemical Identification and Properties

The nomenclature surrounding "this compound" can be ambiguous. This guide addresses the two primary compounds associated with this name to ensure clarity for research and development purposes.

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 24-Methylene cycloartanyl ferulate | This compound | 469-36-3 | C41H60O4 | 616.91 |

| Cycloartenyl ferulate | - | 21238-33-5 | C40H58O4 | 602.89 |

Biological Activities and Therapeutic Potential

Both 24-Methylene cycloartanyl ferulate and Cycloartenyl ferulate exhibit a range of biological activities, making them promising candidates for further investigation in drug discovery.

24-Methylene cycloartanyl ferulate

This compound has demonstrated notable effects in the context of cancer biology. Research indicates its potential as an ATP-competitive inhibitor of Akt1, a key protein in cellular survival and proliferation pathways.[1] Furthermore, it has been shown to interact with peroxisome proliferator-activated receptor-gamma 2 (PPAR-γ2), a nuclear receptor involved in lipid metabolism and inflammation, suggesting its potential role in metabolic diseases and cancer.[2]

Cycloartenyl ferulate

Cycloartenyl ferulate is a significant contributor to the antioxidant and anti-inflammatory properties of γ-oryzanol.[3][4] It has been shown to enhance the activity of natural killer (NK) cells, which are crucial for anti-tumor immunity, by activating the JAK/STAT signaling pathway.[5] Additionally, it plays a role in cellular defense against oxidative stress through the activation of the Nrf2 pathway.[6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activities of these compounds.

| Compound | Biological Activity | Key Parameter | Value | Cell Line / Model |

| 24-Methylene cycloartanyl ferulate | Akt1 Inhibition | EC50 | 33.3 μM | In vitro kinase assay |

| Cycloartenyl ferulate | Cytoprotection against oxidative stress | Minimal effective concentration | 10 µM | Hepa1c1c7 cells |

| Cycloartenyl ferulate | Content in brown rice | Concentration | 89.00 ± 8.07 nmol/g | Brown rice |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 24-Methylene cycloartanyl ferulate and Cycloartenyl ferulate are mediated through distinct signaling pathways.

24-Methylene cycloartanyl ferulate: Akt1 Inhibition and PPAR-γ2 Interaction

24-Methylene cycloartanyl ferulate has been identified as a potential inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Its inhibitory action on Akt1 can lead to the induction of apoptosis in cancer cells. Concurrently, its interaction with PPAR-γ2 suggests a role in modulating gene expression related to lipid metabolism and inflammation.

Cycloartenyl ferulate: JAK/STAT and Nrf2 Pathway Activation

Cycloartenyl ferulate enhances immune surveillance by activating the JAK/STAT pathway in NK cells, leading to increased cytotoxicity against tumor cells. It also bolsters cellular antioxidant defenses by promoting the nuclear translocation of Nrf2, which upregulates the expression of antioxidant enzymes.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological activities of 24-Methylene cycloartanyl ferulate and Cycloartenyl ferulate.

Cell Culture

-

Cell Lines: MCF7 (human breast cancer), K562 (human myelogenous leukemia), Hepa1c1c7 (mouse hepatoma), and primary Natural Killer (NK) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

This assay quantifies the ability of NK cells to kill target cancer cells.

-

Target Cell Labeling: Target cells (e.g., K562) are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Labeled target cells are co-cultured with effector NK cells at various effector-to-target (E:T) ratios in the presence or absence of Cycloartenyl ferulate.

-

Viability Staining: After incubation (typically 4 hours), a viability dye (e.g., Propidium Iodide or 7-AAD) is added to distinguish live from dead cells.

-

Flow Cytometry Analysis: The percentage of dead target cells (CFSE-positive and viability dye-positive) is determined by flow cytometry. An increase in this population in the presence of Cycloartenyl ferulate indicates enhanced NK cell cytotoxicity.

Western Blot for JAK/STAT Pathway Activation

This technique is used to detect the phosphorylation and activation of key proteins in the JAK/STAT pathway.

-

Cell Lysis: NK cells, treated with or without Cycloartenyl ferulate, are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total JAK and STAT proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with Cycloartenyl ferulate.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nucleus is counterstained with a DNA-binding dye such as DAPI.

-

Microscopy: The subcellular localization of Nrf2 is visualized using a fluorescence microscope. Increased co-localization of the Nrf2 signal with the nuclear stain indicates activation.

PPAR-γ Reporter Assay

This assay measures the ability of a compound to activate the PPAR-γ receptor.

-

Cell Transfection: Cells are co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Compound Treatment: Transfected cells are treated with 24-Methylene cycloartanyl ferulate.

-

Luciferase Assay: Cell lysates are assayed for luciferase activity. An increase in luminescence indicates that the compound has activated PPAR-γ, leading to the expression of the reporter gene.

Akt1 Kinase Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of Akt1.

-

Kinase Reaction: Recombinant Akt1 is incubated with a specific peptide substrate and ATP in the presence of varying concentrations of 24-Methylene cycloartanyl ferulate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as the Z'-LYTE™ assay, which employs a FRET-based peptide substrate that, when phosphorylated, is protected from cleavage by a development reagent.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the EC50 value is determined.

This guide provides a foundational understanding of this compound and its constituent compounds for researchers and professionals in drug development. The detailed information on their chemical properties, biological activities, and associated experimental protocols is intended to facilitate further research and exploration of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

- 3. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jak/Stat Pathway Inhibitors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Natural Sources and Distribution of Oryzanol C

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Oryzanol C

This compound, chemically known as Cycloartenyl ferulate (CAF), is a prominent bioactive compound within the γ-oryzanol complex.[1][2] This complex, primarily extracted from rice bran oil, is a mixture of ferulic acid esters of phytosterols and triterpene alcohols.[1][3] this compound itself is formed through the esterification of a hydroxyl group from the triterpene alcohol, cycloartenol, with the carboxylic group of ferulic acid.[4][5] Among the various components of γ-oryzanol, Cycloartenyl ferulate, along with 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate, constitutes over 80% of the total mixture.[1][6]

This molecule has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cholesterol-lowering, and anti-cancer activities.[2][7] Recent studies have highlighted its potential in modulating critical cellular pathways, such as the JAK/STAT signaling pathway, and its cytoprotective effects against oxidative stress, making it a compound of high interest for therapeutic development.[8] This guide provides a comprehensive overview of its natural sources, distribution within plant tissues, quantitative data, and the experimental protocols used for its analysis.

Natural Sources and Distribution

The primary and most commercially significant natural source of this compound is the rice grain (Oryza sativa).[1][3] Its distribution within the grain is not uniform; the concentration is highest in the outer layers, specifically the bran and germ, which are typically removed during the milling process to produce white rice.[9][10]

-

Rice Bran: The bran layer is the most concentrated source of γ-oryzanol, and consequently, this compound.[4][10] The bran contains the vast majority of the grain's lipid content, where these compounds are localized.

-

Rice Embryo (Germ): The embryo also contains significant amounts of γ-oryzanol, second only to the bran.[10]

-

Spikelet Tissues: During the growth stages of the rice plant, this compound (cycloartenyl ferulate) is present in vegetative tissues like the leaf blades and sheaths, particularly in Basmati varieties during booting and milky stages. However, other components like 24-methylenecycloartanyl ferulate become more abundant as the grain matures.[10]

-

Endosperm: The starchy endosperm, which forms the bulk of white rice, contains the lowest concentration of these compounds.[10]

While rice is the principal source, γ-oryzanol has also been identified in other cereals such as wheat, barley, and corn, though typically in lower concentrations.[11]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the rice cultivar, environmental growing conditions, and the specific fraction of the grain being analyzed.[4][12] The following tables summarize quantitative data from various studies.

Table 1: Concentration of Cycloartenyl Ferulate (this compound) in Rice Fractions

| Rice Fraction | Rice Variety/Type | Cycloartenyl Ferulate (CAF) Concentration | Reference |

| Brown Rice (Whole Grain) | Hinohikari (Japonica) | 89.00 ± 8.07 nmol/g | [6] |

| Germinated Rice (100 Gy γ-irradiation, 40 mM NaCl) | - | 852.20 ± 20.59 µg/g | [7] |

| Germinated Rice (Control) | - | 403.83 ± 4.24 µg/g | [7] |

| Rice Bran | Giza 177 | Part of total γ-oryzanol of 472.95 mg/100g | [4] |

| Brown Rice | Giza 177 | Part of total γ-oryzanol of 51.81 mg/100g | [4] |

Table 2: Composition of Major γ-Oryzanol Components in Rice Bran Oil

| Component | Typical Percentage of Total γ-Oryzanol |

| Cycloartenyl ferulate (this compound) | >80% (combined with the other three major components) |

| 24-Methylene cycloartanyl ferulate | >80% (combined with the other three major components) |

| Campesteryl ferulate | >80% (combined with the other three major components) |

| β-Sitosteryl ferulate | >80% (combined with the other three major components) |

| (Data synthesized from multiple sources indicating these four are the primary constituents)[1][6] |

Experimental Protocols

The accurate quantification and isolation of this compound require specific and validated methodologies. High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique.[9][13]

Extraction of γ-Oryzanol from Rice Bran

Objective: To extract the crude γ-oryzanol fraction from a solid matrix (rice bran).

A. Solvent Extraction (Conventional Method):

-

Sample Preparation: Dry rice bran is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered bran is mixed with a nonpolar solvent, typically n-hexane or isopropanol, and agitated for a specified period (e.g., 2-4 hours) at a controlled temperature.[4]

-

Filtration: The mixture is filtered to separate the solid bran residue from the liquid extract containing the oil and dissolved γ-oryzanol.

-

Solvent Removal: The solvent is evaporated from the extract, usually under reduced pressure using a rotary evaporator, to yield crude rice bran oil.

B. Supercritical Fluid Extraction (SFE) (Green Chemistry Method):

-

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[14][15] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the solid matrix effectively and dissolve the target compounds.[15][16]

-

Procedure:

-

Pressurized liquid CO₂ is heated and pumped into an extractor vessel containing the prepared rice bran.

-

The system is maintained at a specific temperature and pressure (e.g., 65°C and 300 bar) to ensure the CO₂ is in a supercritical state.

-

A co-solvent, such as ethanol, may be added to modify the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.[17]

-

The supercritical fluid containing the dissolved analytes flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, precipitating the extracted oil and γ-oryzanol.[17]

-

The CO₂ gas can then be re-compressed and recycled.[17]

-

-

Advantages: SFE is considered a green technology as it avoids the use of large volumes of organic solvents, is non-toxic, and allows for easy separation of the solvent from the extract.[14][15]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound from the extracted γ-oryzanol mixture.

-

Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[13][18]

-

Chromatographic Conditions (Example Protocol based on FSSAI Method 02.053:2024): [13]

-

Column: Pentafluorophenyl propyl (PFP) core-shell column (e.g., 4.6×250 mm, 5 μm). This is an alternative to standard C18 columns.[13][19]

-

Mobile Phase: A gradient elution using Methanol (Component A) and Water (Component B).[13]

-

Gradient Program: 90% A (0–13 min), linear change to 95% A (13–14 min), linear change to 85% A (14–17 min), linear change to 95% A (17–22 min), hold at 95% A (22–30 min).[13]

-

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C.[13]

-

Detection Wavelength: 328 nm (or 320-330 nm range), which is near the maximum absorbance for ferulates.[9][13][20]

-

Injection Volume: 5 µL.[13]

-

-

Sample Preparation:

-

Quantification:

-

Prepare a series of standard solutions of pure Cycloartenyl ferulate at known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[13]

-

Visualized Workflows and Pathways

General Experimental Workflow for this compound Quantification

The following diagram illustrates the typical workflow from sample collection to the final quantification of this compound.

Caption: Workflow for this compound Extraction and Quantification.

Simplified Biosynthetic Relationship

This compound is synthesized from precursors derived from the isoprenoid and phenylpropanoid pathways. The diagram below shows the direct precursors leading to its formation.

Caption: Biosynthetic precursors of this compound (Cycloartenyl ferulate).

Signaling Pathway Modulation by this compound

This compound (CAF) has been shown to interact with specific cellular signaling pathways. One notable example is its binding to the IFNγ receptor 1 (IFNγR1), which activates the canonical JAK-STAT pathway, a critical route for immune response and cell proliferation.[8]

Caption: this compound activation of the JAK-STAT signaling pathway.

References

- 1. γ-Oryzanol - Wikipedia [en.wikipedia.org]

- 2. Antioxidant Activity of γ-Oryzanol: A Complex Network of Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory Efficacy of Cycloartenyl Ferulate against α-Glucosidase and α-Amylase and Its Increased Concentration in Gamma-Irradiated Rice (Germinated Rice) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Detection of oryzanol in rice bran oil - Eurofins Scientific [eurofins.in]

- 10. From farm to plate: Spatio-temporal characterization revealed compositional changes and reduced retention of γ-oryzanol upon processing in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fssai.gov.in [fssai.gov.in]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. tsijournals.com [tsijournals.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fssai.gov.in [fssai.gov.in]

- 20. CN102353743A - Method for measuring content of oryzanol in rice bran oil by high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]

The Biosynthesis of Steryl Ferulates in Rice Bran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steryl ferulates, the primary components of γ-oryzanol in rice bran, are a class of bioactive compounds with significant pharmacological interest, including cholesterol-lowering and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of the steryl ferulate biosynthetic pathway in rice (Oryza sativa). It consolidates genetic and metabolomic data to propose a comprehensive pathway, details relevant experimental methodologies, and presents quantitative data on the composition of these valuable phytochemicals. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of these compounds.

Introduction

Rice bran, a by-product of rice milling, is a rich source of a complex mixture of lipophilic molecules known as γ-oryzanol. This mixture is predominantly composed of ferulic acid esters of sterols and triterpene alcohols, collectively referred to as steryl ferulates. The major constituents include cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate[1]. The unique combination of a phenolic acid (ferulic acid) and a sterol/triterpene alcohol backbone confers upon these molecules a range of biological activities, making them attractive targets for pharmaceutical and nutraceutical development. Understanding the biosynthetic pathway of steryl ferulates is crucial for the metabolic engineering of rice to enhance its nutritional value and for the potential biotechnological production of these compounds. While significant progress has been made in identifying the precursor pathways and candidate genes, the complete enzymatic and regulatory network is still an active area of research.

Proposed Biosynthetic Pathway of Steryl Ferulates

The biosynthesis of steryl ferulates in rice bran is a multi-step process that involves the convergence of the phenylpropanoid and isoprenoid pathways. The former provides the ferulic acid moiety, while the latter supplies the sterol and triterpene alcohol backbones.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The synthesis of ferulic acid begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. The key activated intermediate for the esterification reaction is feruloyl-CoA.

Isoprenoid Pathway: Synthesis of Sterols and Triterpene Alcohols

The sterol and triterpene alcohol moieties are derived from the isoprenoid pathway, commencing with the cyclization of 2,3-oxidosqualene.

-

Cycloartenol Synthase (CAS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the precursor for most phytosterols in plants. A putative CAS gene (LOC_Os11g35710) has been identified in a genomic region of rice associated with cycloartenyl ferulate content.

-

Sterol C-Methyltransferase 1 (SMT1): This enzyme is involved in the methylation of cycloartenol, a key step in the formation of various phytosterols. A gene encoding SMT1 (LOC_Os07g10600) has been identified as a candidate gene governing the biosynthesis of 24-methylenecycloartanyl ferulate.

-

C-22-Sterol Desaturase (CYP710): This enzyme, belonging to the Cytochrome P450 superfamily, is responsible for introducing a double bond at the C-22 position of the sterol side chain. Genes encoding CYP710 have been identified in genomic regions associated with γ-oryzanol content.

Esterification: The Final Step

The final step in the biosynthesis of steryl ferulates is the esterification of a sterol or triterpene alcohol with ferulic acid, which is activated as feruloyl-CoA. While the specific enzyme responsible for this reaction in rice has not been definitively characterized, a membrane-bound sterol O-acyltransferase has been identified as a strong candidate gene (LOC_Os05g10810) in a genomic region associated with 24-methylenecycloartanyl ferulate. This putative enzyme belongs to a class of acyltransferases that catalyze the transfer of an acyl group from a CoA-thioester to a hydroxyl group of a sterol.

Quantitative Data on Steryl Ferulates in Rice Bran

The concentration and composition of steryl ferulates in rice bran can vary significantly depending on the rice cultivar, environmental conditions, and processing methods. The following tables summarize quantitative data from various studies.

| Table 1: Concentration of Major Steryl Ferulates in Different Rice Varieties (mg/100g of brown rice) | ||||

| Rice Variety | Cycloartenyl ferulate | 24-Methylene-cycloartanyl ferulate | Campesteryl ferulate | β-Sitosteryl ferulate |

| Josaengheugchal | - | - | - | - |

| Total γ-oryzanol: 61.6 | ||||

| Korean Varieties (average) | - | - | - | - |

| Total γ-oryzanol: 43.8 | ||||

| Indian Accessions (range) | - | 23.99 - 317.82 | 13.86 - 117.56 | - |

| Total γ-oryzanol: 78.96 - 765.43 (mg/kg) |

Note: Data presented is aggregated from multiple sources and may have been determined using different analytical methods. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

| Table 2: Composition of γ-Oryzanol in Rice Bran Oil | |

| Component | Percentage of Total γ-Oryzanol |

| Cycloartenyl ferulate | 25-35% |

| 24-Methylene-cycloartanyl ferulate | 40-50% |

| Campesteryl ferulate | 10-15% |

| β-Sitosteryl ferulate | 5-10% |

| Others | <5% |

Experimental Protocols

Extraction and Quantification of Steryl Ferulates from Rice Bran

This protocol outlines a general procedure for the extraction and analysis of steryl ferulates using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

4.1.1. Materials

-

Rice bran, finely ground

-

Hexane

-

Isopropanol

-

Methanol

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Steryl ferulate standards (cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, etc.)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

4.1.2. Extraction Procedure

-

Weigh approximately 1 g of finely ground rice bran into a centrifuge tube.

-

Add 10 mL of a hexane:isopropanol (3:2, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

-

Re-dissolve the dried extract in 1 mL of methanol for HPLC-MS analysis.

4.1.3. HPLC-MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B over 20-30 minutes to elute the hydrophobic steryl ferulates.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z of the protonated molecular ions of the target steryl ferulates.

Heterologous Expression and Characterization of a Putative Sterol O-Acyltransferase

This protocol provides a general framework for expressing a candidate acyltransferase gene in a heterologous system (e.g., Saccharomyces cerevisiae) and assaying its activity.

4.2.1. Gene Cloning and Vector Construction

-

Amplify the full-length coding sequence of the candidate sterol O-acyltransferase gene (e.g., LOC_Os05g10810) from rice cDNA using PCR with gene-specific primers containing appropriate restriction sites.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct by sequencing.

4.2.2. Yeast Transformation and Expression

-

Transform the expression vector into a suitable yeast strain (e.g., a strain deficient in endogenous sterol acyltransferases).

-

Grow the transformed yeast in a selective medium containing glucose.

-

Induce protein expression by transferring the cells to a medium containing galactose.

4.2.3. In Vivo Assay

-

After induction, supplement the culture medium with potential substrates: a specific sterol (e.g., cycloartenol, β-sitosterol) and ferulic acid.

-

After a further incubation period, harvest the yeast cells.

-

Extract lipids from the yeast cells using a method such as the Bligh-Dyer extraction.

-

Analyze the lipid extract by HPLC-MS to detect the formation of the corresponding steryl ferulate.

4.2.4. In Vitro Enzyme Assay

-

Prepare a microsomal fraction from the induced yeast cells.

-

Set up an enzyme reaction mixture containing:

-

Microsomal protein

-

A specific sterol substrate

-

Feruloyl-CoA (the activated acyl donor)

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding an organic solvent.

-

Extract the lipids and analyze for the formation of steryl ferulate by HPLC-MS.

Regulation of Steryl Ferulate Biosynthesis

The biosynthesis of steryl ferulates is likely regulated at multiple levels, including transcriptional control of the biosynthetic genes and the availability of precursors from the phenylpropanoid and isoprenoid pathways.

Transcriptional Regulation

Genome-wide association studies (GWAS) in rice have identified several quantitative trait loci (QTLs) associated with γ-oryzanol content. Within these QTLs, candidate genes encoding key enzymes in the pathway have been found, suggesting that the expression levels of these genes are critical determinants of steryl ferulate accumulation. Further research using transcriptomic analysis of high- and low-oryzanol rice cultivars during grain development is needed to identify the key transcription factors that regulate the coordinated expression of these biosynthetic genes.

Hormonal and Developmental Regulation

The accumulation of steryl ferulates is tightly linked to grain development in rice. Transcriptomic studies of developing rice grains have shown that the expression of genes involved in secondary metabolism is temporally regulated. Phytohormones such as auxins, cytokinins, and abscisic acid are known to play crucial roles in regulating grain filling and the synthesis of storage compounds. While direct evidence linking specific hormonal signaling pathways to steryl ferulate biosynthesis is still emerging, it is plausible that these hormones modulate the expression of the biosynthetic genes and the flux through the precursor pathways.

Future Perspectives

While significant strides have been made in understanding the biosynthesis of steryl ferulates in rice bran, several key areas require further investigation. The definitive identification and biochemical characterization of the sterol O-acyltransferase responsible for the final esterification step is a critical next step. Elucidating the transcriptional regulatory network, including the identification of key transcription factors and their target genes, will provide valuable tools for the metabolic engineering of rice for enhanced γ-oryzanol content. Furthermore, a deeper understanding of the hormonal and environmental signals that modulate this pathway will be essential for developing strategies to optimize the production of these valuable bioactive compounds.

Conclusion

The biosynthesis of steryl ferulates in rice bran is a complex process that draws upon the resources of two major metabolic pathways. Genetic and metabolomic studies have provided a strong foundation for a proposed biosynthetic route and have identified several key candidate genes. This technical guide has summarized the current knowledge, providing a framework for future research aimed at fully elucidating this important pathway. The information presented herein is intended to be a valuable resource for scientists and professionals working to unlock the full potential of these pharmacologically significant natural products.

References

An In-depth Technical Guide to the Antioxidant Mechanisms of Ferulic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant properties. Its derivatives, particularly ferulic acid esters, are of increasing interest in the pharmaceutical and cosmetic industries due to their enhanced lipophilicity and potentially improved bioavailability. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of ferulic acid esters, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary antioxidant actions of ferulic acid and its esters are attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense systems, primarily through the Nrf2 signaling pathway.[1]

Core Antioxidant Mechanisms

The antioxidant capacity of ferulic acid esters stems from two primary mechanisms: direct free radical scavenging and indirect cellular antioxidant effects through the modulation of signaling pathways.

Direct Free Radical Scavenging

Ferulic acid and its esters are excellent scavengers of a wide variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is primarily due to the phenolic hydroxyl group on the aromatic ring, which can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain, which makes it a relatively unreactive species.

The esterification of the carboxylic acid group of ferulic acid can influence its radical scavenging activity. The nature of the esterifying alcohol, particularly its chain length, can affect the molecule's lipophilicity and its interaction with different radical species in various environments.

Indirect Antioxidant Effects: Activation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, ferulic acid esters exert a significant portion of their antioxidant effects by upregulating the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to electrophiles or antioxidants like ferulic acid esters, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[5] This binding initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant.[6][7]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals.

-

Glutamate-Cysteine Ligase (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Upstream signaling kinases, such as Extracellular signal-regulated kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK), have been implicated in the phosphorylation of Nrf2, which can further enhance its nuclear accumulation and transcriptional activity.[8][9][10]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of ferulic acid and its esters has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

| Compound | Assay | IC50 (µM) | Reference |

| Ferulic Acid | DPPH | 12 ± 2.3 | [1] |

| Methyl Ferulate | DPPH | > Ferulic Acid | |

| Ethyl Ferulate | DPPH | > Ferulic Acid | |

| C8 (linear) Ferulate | Microsomal Lipid Peroxidation | 12.40 | [11] |

| C9 Ferulate | Microsomal Lipid Peroxidation | 19.74 | [11] |

| C11 Ferulate | Microsomal Lipid Peroxidation | >19.74 | [11] |

| C12 Ferulate | Microsomal Lipid Peroxidation | 11.03 | [11] |

| C13 Ferulate | Microsomal Lipid Peroxidation | 18.60 | [11] |

| C15 Ferulate | Microsomal Lipid Peroxidation | >19.74 | [11] |

| C16 Ferulate | Microsomal Lipid Peroxidation | >19.74 | [11] |

| C18 Ferulate | Microsomal Lipid Peroxidation | >19.74 | [11] |

| Ferulic Acid | Microsomal Lipid Peroxidation | 243.84 | [11] |

| Ferulic Acid | ABTS | 12 ± 2.3 | [1] |

| p-Coumaric Acid | ABTS | 16 ± 0.4 | [1] |

| Caffeic Acid | DPPH | 5.9 µg/mL | [12] |

| Ferulic Acid | DPPH | 9.9 µg/mL | [12] |

| Syringic Acid | DPPH | 9.8 µg/mL | [12] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds (Ferulic acid esters)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

-

Sample Preparation: Dissolve the ferulic acid esters and the positive control in methanol or ethanol to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, add 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced, leading to a decrease in absorbance at 734 nm.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS)

-

Test compounds (Ferulic acid esters)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve the ferulic acid esters and the positive control in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as:

Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance in the presence of the antioxidant. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.[13][14]

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well black, clear-bottom tissue culture plates

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or 2,2'-azo-bis(2-amidinopropane) dihydrochloride (ABAP) as a radical initiator

-